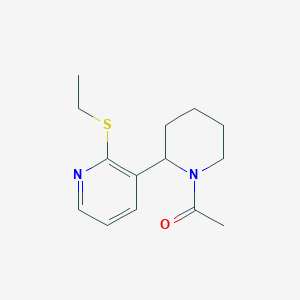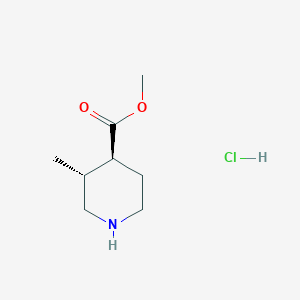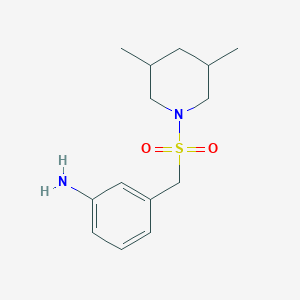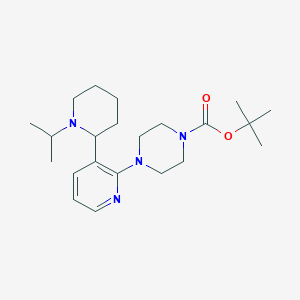![molecular formula C9H10N2O B11813658 N,5-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813658.png)
N,5-Dimethylbenzo[d]isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,5-Dimetilbenzo[d]isoxazol-3-amina es un compuesto químico que pertenece a la familia de los isoxazoles, que se caracteriza por un anillo de cinco miembros que contiene un átomo de oxígeno y uno de nitrógeno en posiciones adyacentes
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N,5-Dimetilbenzo[d]isoxazol-3-amina típicamente involucra la ciclización de precursores apropiados. Un método común es la reacción de una oxima con un alquino en presencia de un agente oxidante como el hipoclorito de sodio y una base como la trietilamina. Esta reacción procede a través de la generación in situ de un intermedio de óxido de nitrilo, que luego se cicliza para formar el anillo de isoxazol .
Métodos de producción industrial
La producción industrial de N,5-Dimetilbenzo[d]isoxazol-3-amina puede implicar rutas sintéticas similares, pero a una escala mayor, con optimización para rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N,5-Dimetilbenzo[d]isoxazol-3-amina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en aminas u otras formas reducidas.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
N,5-Dimetilbenzo[d]isoxazol-3-amina tiene varias aplicaciones de investigación científica:
Química medicinal: Se investiga como un posible inhibidor del dominio bromodominio de TRIM24, que está involucrado en la tumorogénesis y la progresión del cáncer. Esto lo convierte en un candidato prometedor para el desarrollo de fármacos contra el cáncer.
Ciencia de materiales: La estructura única del compuesto permite su uso en la síntesis de nuevos materiales con propiedades específicas.
Estudios biológicos: Sus interacciones con varios objetivos biológicos lo hacen útil en el estudio de procesos y vías celulares.
Mecanismo De Acción
El mecanismo de acción de N,5-Dimetilbenzo[d]isoxazol-3-amina implica su interacción con objetivos moleculares como el dominio bromodominio de TRIM24. Al unirse a este objetivo, el compuesto puede inhibir su actividad, lo que afecta la acetilación de las histonas y altera la expresión génica. Esta inhibición puede conducir a una reducción de la proliferación de células cancerosas y efectos terapéuticos potenciales .
Comparación Con Compuestos Similares
Compuestos similares
N-bencil-3,6-dimetilbenzo[d]isoxazol-5-amina: Otro compuesto de la misma familia con efectos inhibitorios similares sobre el dominio bromodominio de TRIM24.
N-sustituidos-2-(benzo[d]isoxazol-3-ilmetil)-1H-bencimidazoles: Estos compuestos han sido evaluados para su actividad antibacteriana y comparten similitudes estructurales.
Unicidad
N,5-Dimetilbenzo[d]isoxazol-3-amina es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Su capacidad para inhibir selectivamente el dominio bromodominio de TRIM24 lo diferencia de otros derivados de isoxazol, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
N,5-dimethyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C9H10N2O/c1-6-3-4-8-7(5-6)9(10-2)11-12-8/h3-5H,1-2H3,(H,10,11) |
Clave InChI |
LQPVOVQMDGCYCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)ON=C2NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11813625.png)
![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B11813628.png)





